molecular formula C5H5F3N2O2 B11946008 1H-imidazole 2,2,2-trifluoroacetate

1H-imidazole 2,2,2-trifluoroacetate

Cat. No.: B11946008
M. Wt: 182.10 g/mol
InChI Key: KAIPJQCQNJYTCR-UHFFFAOYSA-N
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Description

1H-Imidazole 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique properties due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical characteristics. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole 2,2,2-trifluoroacetate typically involves the reaction of imidazole with trifluoroacetic anhydride or trifluoroacetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1H-Imidazole 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 1H-imidazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and catalytic processes. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the trifluoroacetate group.

    1-Methylimidazole: A methyl-substituted derivative of imidazole.

    1-Phenylimidazole: A phenyl-substituted derivative of imidazole.

Uniqueness: 1H-Imidazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C5H5F3N2O2

Molecular Weight

182.10 g/mol

IUPAC Name

1H-imidazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H4N2.C2HF3O2/c1-2-5-3-4-1;3-2(4,5)1(6)7/h1-3H,(H,4,5);(H,6,7)

InChI Key

KAIPJQCQNJYTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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